2-(3-methoxyphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 3-methoxyphenoxy group linked to a sulfonylethyl-piperazine-pyridine moiety.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-28-17-5-4-6-18(15-17)29-16-20(25)22-9-14-30(26,27)24-12-10-23(11-13-24)19-7-2-3-8-21-19/h2-8,15H,9-14,16H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTXYTJPIMIZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs. The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand. This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders.
Biochemical Pathways
The compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. The activation or blockade of these receptors can lead to various downstream effects, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations. These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. By acting as a ligand for these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, potentially providing therapeutic benefits for a range of disorders.
Biological Activity
The compound 2-(3-methoxyphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Key components include:
- 3-Methoxyphenoxy group : Influences lipophilicity and receptor binding.
- Piperazine ring : Known for its role in various pharmacological activities.
- Sulfonamide moiety : Often associated with antibacterial properties.
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS) and other biological pathways. Research indicates that it may act as a dopamine receptor agonist , particularly targeting the D3 dopamine receptor, which is implicated in various neuropsychiatric disorders.
1. Dopamine Receptor Interaction
Recent studies have highlighted the compound's selective agonistic activity towards the D3 dopamine receptor. The following table summarizes its activity compared to other similar compounds:
| Compound | D3R Agonist Activity (EC50, nM) | D2R Agonist Activity (EC50, nM) | D2R Antagonist Activity (IC50, nM) |
|---|---|---|---|
| This compound | 98 ± 21 | >100,000 | 6,800 ± 1,400 |
| Compound A | 710 ± 150 | Inactive | 15,700 ± 3,000 |
| Compound B | 278 ± 62 | Inactive | 9,000 ± 3,700 |
This data suggests that the compound exhibits potent agonistic effects on D3 receptors while being inactive on D2 receptors, indicating a potential for fewer side effects associated with D2 receptor activation .
2. Anticancer Activity
In vitro studies have shown that derivatives of this compound exhibit varying degrees of anticancer activity. For example, certain analogs demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values ranging from 3.1 µM to 8.7 µM depending on structural modifications .
3. Antibacterial Properties
The sulfonamide group contributes to antibacterial properties. Compounds structurally related to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported around 8 µM .
Case Study 1: Neuropharmacological Assessment
A study assessed the neuropharmacological effects of the compound in animal models. The results indicated significant reductions in anxiety-like behavior in rodents at doses of 10 mg/kg , suggesting potential applications in treating anxiety disorders .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer efficacy of this compound against various cancer cell lines. The study found that modifications to the methoxy group enhanced selectivity and potency against MCF-7 cells, indicating a promising lead for further development in oncology .
Scientific Research Applications
Dopamine Receptor Modulation
Recent studies have highlighted the potential of this compound as a selective agonist for the D3 dopamine receptor (D3R). The D3R is implicated in various neurological disorders, including schizophrenia and Parkinson's disease. In high-throughput screening assays, analogs of this compound demonstrated significant agonistic activity at the D3R while exhibiting minimal activity at the D2 receptor, suggesting a favorable profile for targeting D3-related pathways without the side effects associated with D2 activation .
| Compound ID | D3R Agonist Activity (EC50) | D2R Antagonist Activity (IC50) |
|---|---|---|
| 1 | 98 ± 21 nM | 6,800 ± 1,400 nM |
| 2 | 278 ± 62 nM | 9,000 ± 3,700 nM |
Autotaxin Inhibition
Another significant application involves its role as an autotaxin inhibitor. Autotaxin is involved in lysophosphatidic acid (LPA) production, which plays a crucial role in cancer progression and fibrosis. Compounds structurally related to this molecule have been shown to inhibit autotaxin activity effectively, indicating that similar derivatives may serve as therapeutic agents in treating tumors and fibrotic diseases .
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to optimize the activity of this compound. Modifications to various functional groups have been explored to enhance selectivity and potency at target receptors. For instance, changes in the aryl ether and piperazine core have yielded analogs with improved pharmacological profiles, demonstrating the importance of structural modifications in drug development .
Case Study 1: Neuropharmacological Effects
A study focusing on the neuropharmacological effects of this compound revealed its potential in modulating dopamine pathways. In vivo experiments showed that administration of the compound resulted in significant behavioral changes consistent with D3R activation, providing a model for further exploration in treating dopamine-related disorders.
Case Study 2: Cancer Therapeutics
In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation by targeting autotaxin pathways. These findings suggest that such compounds could be developed into novel anticancer therapies, particularly for cancers where LPA signaling is known to contribute to tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(3-methoxyphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide with key analogs, focusing on structural motifs, biological targets, and pharmacological properties:
Structural and Functional Insights
Piperazine-Sulfonyl Motif : The target compound’s piperazine-sulfonylethyl chain is critical for interactions with sulfonyl-binding enzymes (e.g., ACE2 ). In contrast, compound 3j uses a benzimidazole-sulfinyl group for proton pump inhibition, highlighting how sulfonyl/sulfinyl groups dictate target specificity.
Aryloxy vs. Heterocyclic Linkers: The 3-methoxyphenoxy group in the target compound may enhance lipid solubility compared to the triazole-sulfanyl linker in , which prioritizes hydrogen bonding for antimicrobial action.
Pyridine-Piperazine Synergy : The pyridine-piperazine moiety in the target compound is structurally analogous to antiviral agents targeting ACE2 , whereas the indazole-pyrimidine-piperazine in optimizes kinase inhibition through π-π stacking.
Pharmacological Comparison
- Kinase vs. Proton Pump Activity : While the target compound lacks the indazole-pyrimidine core of , its pyridine-piperazine chain could confer kinase-modulating effects, albeit with lower potency compared to specialized inhibitors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
